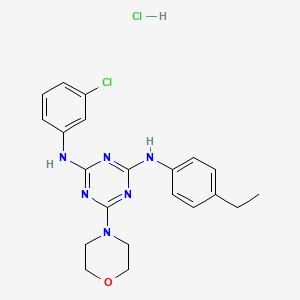

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-2-15-6-8-17(9-7-15)23-19-25-20(24-18-5-3-4-16(22)14-18)27-21(26-19)28-10-12-29-13-11-28;/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHYJUHHYLHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, which has been studied for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H24ClN6O

- Molecular Weight : 447.4 g/mol

- CAS Number : 1179401-74-1

The compound features a triazine core with various functional groups that influence its reactivity and biological interactions. The presence of the chlorophenyl and ethylphenyl groups contributes to its unique chemical properties.

Research indicates that compounds within the triazine class exhibit various mechanisms of action, primarily through:

- Inhibition of Enzymes : Specifically, some triazines have been shown to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in several types of cancer. This inhibition disrupts metabolic pathways that favor tumor growth.

- Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, it has shown significant activity against triple-negative breast cancer cells (MDA-MB231) with a GI50 value indicating potent growth inhibition .

Anticancer Activity

A series of studies have explored the anticancer potential of this compound:

-

In Vitro Studies :

- A study reported that this compound exhibited selective cytotoxicity against MDA-MB231 cells with a GI50 value significantly lower than that observed for non-cancerous cell lines .

- The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhance antiproliferative effects. Particularly, electron-donating groups in the para position were found to improve activity .

- Mechanistic Insights :

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested potential antimicrobial activity:

- Antibacterial Testing : The compound was evaluated against various bacterial strains including E. coli and Staphylococcus aureus. Some derivatives showed promising antibacterial activity, although the parent compound's efficacy was variable depending on structural modifications .

Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| Anticancer | Significant inhibition of MDA-MB231 cells; selective against cancer lines |

| Mechanism | Inhibition of IDH; disruption of metabolic pathways |

| Antimicrobial | Variable activity against bacterial strains; dependent on structural changes |

Scientific Research Applications

Chemistry

In the field of chemistry, N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Triazine Derivatives: The compound can be used to create derivatives with enhanced properties for industrial applications.

- Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology

The compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and receptor binding:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in cancer pathways, contributing to its potential use as an anticancer agent.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Case Study: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.2 |

| HeLa (Cervical Cancer) | 12.0 |

These findings indicate that the compound effectively targets cancer cells while sparing normal cells.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.

- Drug Development: It is being studied as a lead compound for developing new drugs targeting specific diseases.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of the target compound with analogs from the literature:

Key Observations:

- Substituent Effects : The target compound’s 3-chlorophenyl group may confer distinct electronic and steric properties compared to 4-chlorophenyl (4f) or nitrophenyl (4b) analogs. The 4-ethylphenyl group at N⁴ likely enhances lipophilicity relative to methoxyphenyl or trifluoromethylphenyl groups .

- Salt Form : The hydrochloride salt of the target compound is absent in analogs like 4b and 4f, suggesting improved aqueous solubility for pharmacological applications .

Physicochemical Properties

- Melting Points : Dec. points for 4b and 4f (120–142°C) are lower than the 98–99°C (371–372 K) melting point in , possibly due to differences in crystallinity or hydrogen bonding .

- Spectroscopic Data: IR and NMR data for 4b and 4f () confirm the presence of morpholino (840–845 cm⁻¹) and aromatic substituents, aligning with expected triazine derivatives .

Pharmacological Implications

Q & A

Q. What are the optimal synthetic routes for N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions on the triazine core. Key steps include:

- Substitution Order : Sequential substitution at positions 2, 4, and 6 of the triazine ring to incorporate the 3-chlorophenyl, 4-ethylphenyl, and morpholino groups .

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours to enhance reactivity .

- Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1) improves purity (>95%) .

- Yield Optimization : Catalytic bases like triethylamine or potassium carbonate reduce side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the morpholino group shows characteristic peaks at δ 3.6–3.8 ppm (N-CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 463.15 for [M+H]) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.3%, H: 5.6%, N: 19.4%) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this triazine derivative in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electron-deficient sites on the triazine ring, guiding reagent selection .

- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method simulate intermediate states and activation energies for substitution pathways .

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial efficacy)?

- Methodological Answer :

- Dose-Response Assays : Establish IC values across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .

- Target Profiling : Use kinase inhibition panels or bacterial efflux pump assays to identify primary mechanisms .

- Comparative Studies : Reference structurally similar compounds (e.g., hexamethylmelamine) to contextualize activity discrepancies .

Q. What experimental designs are recommended for studying the hydrolysis kinetics of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives () and activation energies () .

- Product Identification : LC-MS/MS characterizes hydrolytic byproducts (e.g., substituted melamine derivatives) .

Q. How can researchers integrate this compound into polymer photostabilizers, and what metrics evaluate its efficacy?

- Methodological Answer :

- Polymer Blending : Incorporate 0.1–1.0 wt% into polypropylene or polyethylene via melt extrusion .

- UV Exposure Tests : Accelerated weathering (QUV) measures carbonyl index changes via FTIR to quantify UV resistance .

- Mechanical Testing : Track tensile strength retention after 500 hours of UV exposure .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported cytotoxicity data across similar triazine derivatives?

- Methodological Answer :

- Standardized Assays : Adopt MTT or SRB protocols with matched cell lines and incubation times (e.g., 48 vs. 72 hours) .

- Meta-Analysis : Pool data from studies using fixed-effect models to identify outliers .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methylphenyl) on activity trends .

Q. What advanced techniques elucidate the compound’s interaction with DNA or enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities () for DNA duplexes or target proteins .

- X-ray Crystallography : Co-crystallize the compound with topoisomerase II or bacterial gyrase to map binding sites .

- Molecular Dynamics (MD) : Simulate ligand-protein docking (e.g., AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.